Sal de potasio del ácido 5-ceto-D-glucónico

Descripción general

Descripción

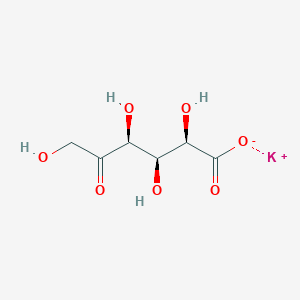

5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . It is a derivative of D-gluconic acid and is commonly used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

5-Keto-D-gluconic acid potassium salt has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its role in metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.

Mecanismo De Acción

Target of Action

5-Keto-D-gluconic acid potassium salt is primarily targeted towards enzymes involved in carbohydrate metabolism . It is used as a substrate by enzymes such as 5KGA reductase , which plays a crucial role in the oxidation of NADPH .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze the conversion of 5-Keto-D-gluconic acid potassium salt into other metabolites, thereby altering the concentration of these metabolites within the cell .

Biochemical Pathways

The primary biochemical pathway affected by 5-Keto-D-gluconic acid potassium salt is the gluconate pathway . This pathway is involved in the metabolism of glucose and its conversion into gluconic acid. The compound, being a derivative of gluconic acid, fits into this pathway and influences the concentrations of the pathway’s intermediates .

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed within the body. Its metabolic fate would likely depend on the specific enzymes present in the tissues where it is distributed.

Result of Action

The action of 5-Keto-D-gluconic acid potassium salt results in changes in the concentrations of various metabolites within the gluconate pathway . These changes can have downstream effects on other biochemical processes within the cell.

Action Environment

The action of 5-Keto-D-gluconic acid potassium salt can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it is known to be incompatible with heat and oxidizing agents , which suggests that its stability and efficacy could be reduced under certain environmental conditions.

Análisis Bioquímico

Biochemical Properties

5-Keto-D-gluconic acid potassium salt plays a significant role in biochemical reactions. It interacts with enzymes such as gluconate-5-dehydrogenase, which catalyzes the oxidation of gluconate to 5-Keto-D-gluconic acid. This compound also interacts with other biomolecules, including proteins and cofactors, facilitating various metabolic processes. The nature of these interactions is primarily based on the compound’s ability to act as a substrate or inhibitor in enzymatic reactions .

Cellular Effects

5-Keto-D-gluconic acid potassium salt influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s impact on gene expression can result in the upregulation or downregulation of genes associated with metabolic processes .

Molecular Mechanism

The molecular mechanism of 5-Keto-D-gluconic acid potassium salt involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Keto-D-gluconic acid potassium salt can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to 5-Keto-D-gluconic acid potassium salt can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 5-Keto-D-gluconic acid potassium salt vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may occur at very high doses, including disruptions in cellular metabolism and potential toxicity to specific tissues .

Metabolic Pathways

5-Keto-D-gluconic acid potassium salt is involved in several metabolic pathways, including the oxidation of gluconate to 5-Keto-D-gluconic acid. This process is catalyzed by gluconate-5-dehydrogenase and other related enzymes. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Keto-D-gluconic acid potassium salt is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are essential for its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of 5-Keto-D-gluconic acid potassium salt is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on metabolic processes. The localization of the compound is crucial for its activity and function in cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Keto-D-gluconic acid potassium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains such as Gluconobacter oxydans . The process involves the use of soluble and membrane-bound gluconate-5-dehydrogenases, which catalyze the conversion of D-glucose to D-gluconic acid and subsequently to 5-Keto-D-gluconic acid .

Industrial Production Methods

In industrial settings, the production of 5-Keto-D-gluconic acid potassium salt typically involves fermentation processes using Gluconobacter oxydans. The bacteria are cultured in a medium containing D-glucose, and the resulting 5-Keto-D-gluconic acid is then neutralized with potassium hydroxide to form the potassium salt .

Análisis De Reacciones Químicas

Types of Reactions

5-Keto-D-gluconic acid potassium salt undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce other derivatives.

Reduction: It can be reduced to form D-gluconic acid.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products Formed

Oxidation: Further oxidized derivatives of 5-Keto-D-gluconic acid.

Reduction: D-gluconic acid.

Substitution: Various substituted derivatives depending on the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Keto-D-gluconic acid hemicalcium salt hydrate

- D-Gluconic acid sodium salt

- N-Acetyl-D-glucosamine

Uniqueness

5-Keto-D-gluconic acid potassium salt is unique due to its specific structure and reactivity. Unlike other similar compounds, it serves as a key intermediate in the production of certain industrial chemicals and has distinct applications in scientific research .

Propiedades

IUPAC Name |

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFHMOMWXNDPMM-YMDUGQBDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635732 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91446-96-7 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Keto-D-gluconic acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)